molecular formula C16H16ClNO4 B11650452 4-(3-Chloro-phenyl)-1-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester

4-(3-Chloro-phenyl)-1-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester

Cat. No.: B11650452
M. Wt: 321.75 g/mol
InChI Key: IONQFLGJSVVTGT-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its significant role in medicinal chemistry, particularly in the development of calcium channel blockers used to treat hypertension and angina

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction being catalyzed by an acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels and other biological targets.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. The compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure . The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its chlorophenyl group may enhance its binding affinity and selectivity for certain calcium channels, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H16ClNO4/c1-18-8-12(15(19)21-2)14(13(9-18)16(20)22-3)10-5-4-6-11(17)7-10/h4-9,14H,1-3H3

InChI Key

IONQFLGJSVVTGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

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